molecular formula C20H22O4 B172256 Triptoquinonide CAS No. 163513-81-3

Triptoquinonide

Cat. No.: B172256
CAS No.: 163513-81-3
M. Wt: 326.4 g/mol
InChI Key: SZTABFBXCBBJRR-YWZLYKJASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Triptoquinonide can be synthesized through various organic synthesis routes. One common method involves the extraction of the compound from the roots of Tripterygium wilfordii. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified through crystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Tripterygium wilfordii plants. The process includes harvesting the roots, drying them, and then performing solvent extraction. The crude extract is subjected to further purification steps to isolate this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Triptoquinonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Triptoquinonide has a wide range of scientific research applications due to its unique chemical properties and biological activities:

    Chemistry: In organic chemistry, this compound is used as a starting material for the synthesis of various quinone derivatives.

    Biology: this compound has been shown to exhibit significant anti-inflammatory and immunosuppressive activities.

    Medicine: The compound’s ability to modulate immune responses has led to its investigation as a therapeutic agent for various inflammatory and autoimmune conditions.

    Industry: this compound is used in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Triptoquinonide exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Triptoquinonide shares structural similarities with other quinone derivatives, but it also possesses unique properties that set it apart:

    Similar Compounds: Triptolide, tripdiolide, and celastrol are some of the compounds structurally related to this compound.

    Uniqueness: Unlike other quinone derivatives, this compound has a distinct molecular structure that allows it to selectively inhibit iNOS and modulate the NF-κB pathway.

Properties

IUPAC Name

(3bR,9bS)-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1,6,9-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-10(2)13-8-16(21)17-12(18(13)22)4-5-15-14-9-24-19(23)11(14)6-7-20(15,17)3/h8,10,15H,4-7,9H2,1-3H3/t15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTABFBXCBBJRR-YWZLYKJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC4=C3COC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=O)C2=C(C1=O)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the enantioselective total synthesis achieved in the research regarding triptoquinonide?

A1: The research by [] describes, for the first time, the enantioselective total synthesis of (+)-triptoquinonide. This is significant because it allows for the production of the enantiomerically pure compound. Having access to enantiomerically pure compounds is crucial for studying their biological activity, as different enantiomers can exhibit distinct pharmacological profiles. This advancement paves the way for further investigation into the therapeutic potential of (+)-triptoquinonide.

Q2: What key chemical step enabled the successful synthesis of (+)-triptoquinonide and other related natural products?

A2: The key chemical step was a lanthanide triflate-catalyzed oxidative radical cyclization of a specific (+)-8-phenylmenthyl ester intermediate []. This reaction, mediated by Manganese (III) acetate, formed a crucial intermediate with high diastereoselectivity. This controlled formation of the desired stereoisomer was essential for ultimately obtaining (+)-triptoquinonide and other natural products in their correct enantiomeric forms.

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